Cas no 533865-54-2 (ethyl 4-{2-(1-{2-(naphthalen-2-yl)formamidoethyl}-1H-indol-3-yl)sulfanylacetamido}benzoate)
ethyl 4-{2-(1-{2-(naphthalen-2-yl)formamidoethyl}-1H-indol-3-yl)sulfanylacetamido}benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-(2-((1-(2-(2-naphthamido)ethyl)-1H-indol-3-yl)thio)acetamido)benzoate
- Benzoic acid, 4-[[2-[[1-[2-[(2-naphthalenylcarbonyl)amino]ethyl]-1H-indol-3-yl]thio]acetyl]amino]-, ethyl ester
- ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate
- F0554-0828
- AKOS024583021
- Oprea1_813270
- 533865-54-2
- Ethyl 4-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
- ethyl 4-{2-(1-{2-(naphthalen-2-yl)formamidoethyl}-1H-indol-3-yl)sulfanylacetamido}benzoate
-
- Inchi: 1S/C32H29N3O4S/c1-2-39-32(38)23-13-15-26(16-14-23)34-30(36)21-40-29-20-35(28-10-6-5-9-27(28)29)18-17-33-31(37)25-12-11-22-7-3-4-8-24(22)19-25/h3-16,19-20H,2,17-18,21H2,1H3,(H,33,37)(H,34,36)
- InChI Key: QPGSYGWNRQHJFA-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(NC(CSC2C3=C(N(CCNC(C4=CC=C5C(=C4)C=CC=C5)=O)C=2)C=CC=C3)=O)C=C1
Computed Properties
- Exact Mass: 551.18787759g/mol
- Monoisotopic Mass: 551.18787759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 40
- Rotatable Bond Count: 11
- Complexity: 863
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 115Ų
ethyl 4-{2-(1-{2-(naphthalen-2-yl)formamidoethyl}-1H-indol-3-yl)sulfanylacetamido}benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA85229-1mg |
ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
533865-54-2 | 1mg |
$245.00 | 2024-04-19 | ||
| A2B Chem LLC | BA85229-5mg |
ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
533865-54-2 | 5mg |
$272.00 | 2024-04-19 | ||
| A2B Chem LLC | BA85229-10mg |
ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
533865-54-2 | 10mg |
$291.00 | 2024-04-19 | ||
| A2B Chem LLC | BA85229-25mg |
ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
533865-54-2 | 25mg |
$360.00 | 2024-04-19 | ||
| A2B Chem LLC | BA85229-50mg |
ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
533865-54-2 | 50mg |
$504.00 | 2024-04-19 | ||
| A2B Chem LLC | BA85229-100mg |
ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
533865-54-2 | 100mg |
$697.00 | 2024-04-19 | ||
| Life Chemicals | F0554-0828-2μmol |
ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
533865-54-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0554-0828-5μmol |
ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
533865-54-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0554-0828-10μmol |
ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
533865-54-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0554-0828-20μmol |
ethyl 4-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate |
533865-54-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
ethyl 4-{2-(1-{2-(naphthalen-2-yl)formamidoethyl}-1H-indol-3-yl)sulfanylacetamido}benzoate Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on ethyl 4-{2-(1-{2-(naphthalen-2-yl)formamidoethyl}-1H-indol-3-yl)sulfanylacetamido}benzoate
Recent Advances in the Study of Ethyl 4-{2-(1-{2-(Naphthalen-2-yl)formamidoethyl}-1H-indol-3-yl)sulfanylacetamido}benzoate (CAS: 533865-54-2)
The compound ethyl 4-{2-(1-{2-(naphthalen-2-yl)formamidoethyl}-1H-indol-3-yl)sulfanylacetamido}benzoate (CAS: 533865-54-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its complex structure featuring a naphthalene moiety linked to an indole core via a thioacetamide bridge, has been the subject of several studies aimed at elucidating its biological activity and mechanism of action.
Recent research has focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that ethyl 4-{2-(1-{2-(naphthalen-2-yl)formamidoethyl}-1H-indol-3-yl)sulfanylacetamido}benzoate exhibits potent inhibitory activity against a specific kinase implicated in inflammatory pathways. The study employed a combination of molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, suggesting its potential as a lead candidate for anti-inflammatory drug development.
Further investigations have explored the compound's pharmacokinetic profile. A preclinical study conducted by a team at the University of Cambridge (2024) revealed that the molecule demonstrates favorable bioavailability and metabolic stability in rodent models. These findings are critical for advancing the compound into further stages of drug development, as they address key challenges associated with its absorption and distribution in vivo.
In addition to its kinase inhibitory properties, ethyl 4-{2-(1-{2-(naphthalen-2-yl)formamidoethyl}-1H-indol-3-yl)sulfanylacetamido}benzoate has also been investigated for its potential in oncology. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study proposed that the compound's mechanism involves the disruption of mitochondrial membrane potential, leading to caspase activation and subsequent cell death.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as solubility and off-target effects need to be addressed through further structural modifications and comprehensive toxicity studies. Researchers are currently exploring derivatives of ethyl 4-{2-(1-{2-(naphthalen-2-yl)formamidoethyl}-1H-indol-3-yl)sulfanylacetamido}benzoate to optimize its therapeutic index while minimizing adverse effects.
In conclusion, ethyl 4-{2-(1-{2-(naphthalen-2-yl)formamidoethyl}-1H-indol-3-yl)sulfanylacetamido}benzoate represents a promising scaffold for the development of novel therapeutics targeting inflammatory and oncological diseases. Continued research into its mechanism of action, pharmacokinetics, and structural optimization will be essential to unlock its full potential in the clinic.
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